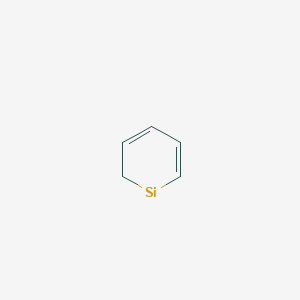

Silacyclohexa-2,4-diene

Descripción

Propiedades

Fórmula molecular |

C5H6Si |

|---|---|

Peso molecular |

94.19 g/mol |

InChI |

InChI=1S/C5H6Si/c1-2-4-6-5-3-1/h1-4H,5H2 |

Clave InChI |

MIXILHIGUOSILV-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC=C[Si]1 |

Origen del producto |

United States |

Synthetic Methodologies for Silacyclohexa 2,4 Diene and Its Derivatives

Classical Approaches to Silacyclohexadienes

Classical synthetic strategies for constructing the silacyclohexadiene ring and modifying its periphery have laid the foundational groundwork in this field. These methods typically involve ring formation through cyclization of acyclic precursors, followed by or preceded by derivatization at the silicon center and substitution on the carbon backbone.

Ring Formation Strategies

A fundamental approach to the silacyclohexadiene core involves the reaction of a silicon-containing species with a suitable four-carbon unit. One conceptual strategy is the cycloaddition of silylenes, the silicon analogs of carbenes, with 1,3-butadienes. While the gas-phase synthesis of 1-silacyclopenta-2,4-diene (silole) from the reaction of the silylidyne radical (SiH) with 1,3-butadiene (B125203) has been reported, analogous reactions to form the six-membered ring are less common but represent a potential pathway. nih.govnih.gov

Another classical strategy involves the reaction of dichlorosilanes with di-Grignard reagents derived from 1,4-dihalobutenes or related C4 synthons. This approach allows for the introduction of two substituents on the silicon atom from the outset.

The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, also presents a viable, albeit less direct, route. organic-chemistry.org A hetero-Diels-Alder reaction between a sila-diene and a dienophile, or a standard Diels-Alder between a diene and a sila-dienophile, could in principle construct the silacyclohexene ring, which could then be further manipulated to introduce the second double bond.

A notable example of a classical ring-forming reaction is the synthesis of 1,4-disilacyclohexa-2,5-dienes through the transition-metal-free transfer of a silylene from a silylboronic ester. In this process, the generated silylene undergoes a cycloaddition with an alkyne, forming the disilacyclohexadiene ring. researchgate.net This methodology highlights the utility of silylene cycloadditions in constructing silicon-containing rings.

Derivatization and Functional Group Introduction at Silicon

Once the silacyclohexadiene ring is formed, or by using appropriately substituted silicon precursors, a variety of functional groups can be introduced at the silicon atom. The reactivity of silicon-halogen bonds provides a common entry point for derivatization. For instance, a chlorosilacyclohexadiene can react with a range of nucleophiles, such as Grignard reagents or organolithium compounds, to introduce alkyl, aryl, or other organic substituents at the silicon center. researchgate.netlibretexts.org

The following table summarizes typical derivatization reactions at the silicon atom of a generic chlorosilacyclohexadiene:

| Reagent | Product Functional Group | Reaction Type |

| RMgX (Grignard Reagent) | Si-R | Nucleophilic Substitution |

| RLi (Organolithium) | Si-R | Nucleophilic Substitution |

| LiAlH4 | Si-H | Reduction |

| H2O/amine | Si-OH (Silanol) | Hydrolysis |

| ROH/amine | Si-OR (Alkoxysilane) | Alcoholysis |

This table is based on general principles of organosilicon chemistry and may require specific reaction conditions for silacyclohexadiene substrates.

Substitution Reactions on the Carbon Skeleton

Modification of the carbon framework of silacyclohexa-2,4-diene can be achieved through various substitution reactions, although this area is less explored than derivatization at silicon. The conjugated diene system offers sites for both electrophilic and nucleophilic attack.

Conceptually, electrophilic substitution reactions, analogous to those of other electron-rich dienes, could be employed. However, the reactivity and regioselectivity would be influenced by the electron-donating or -withdrawing nature of the silyl (B83357) group and any other substituents present.

A more versatile approach involves the deprotonation of the diene system using a strong base, such as an alkyl lithium reagent, to generate a lithiated intermediate. This nucleophilic species can then be reacted with a variety of electrophiles to introduce functional groups at specific positions on the carbon skeleton. uni-muenchen.derug.nl The site of lithiation would be directed by the most acidic proton, which is influenced by both electronic and steric factors within the ring.

Metal-Catalyzed Synthetic Routes

The advent of transition metal catalysis has provided powerful and efficient tools for the synthesis of complex organic molecules, including silacyclohexadienes. These methods often offer high levels of regio- and stereoselectivity under milder reaction conditions compared to classical approaches.

Cyclization Reactions Mediated by Transition Metals

Transition metal-catalyzed cycloaddition reactions are particularly well-suited for the construction of cyclic systems. The [4+2] cycloaddition, or Diels-Alder reaction, can be catalyzed by various transition metals, including rhodium, to facilitate the formation of six-membered rings. nih.govresearchgate.net In the context of silacyclohexadiene synthesis, this could involve the reaction of a 1-siladiene with an alkyne or a diene with a silaalene.

Another powerful strategy is the [2+2+2] cycloaddition of a diyne with a silicon-containing unsaturated species, or the cyclotrimerization of a molecule containing two alkyne moieties and a silicon-tethered alkyne. These reactions, often catalyzed by rhodium, cobalt, or nickel complexes, can assemble the silacyclohexadiene ring in a single, atom-economical step.

Hydrosilylation-Based Approaches

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction in organosilicon chemistry and can be harnessed for the synthesis of silacyclohexadienes. Intramolecular hydrosilylation of a suitably designed acyclic precursor containing a hydrosilane moiety and two alkyne or alkene groups can lead to the formation of the six-membered ring. This cyclization is typically catalyzed by platinum or rhodium complexes. mdpi.com

For example, the intramolecular hydrosilylation of a 1,6-diyne tethered to a silicon atom can proceed to form a silacyclohexadiene derivative. The regioselectivity of the Si-H addition is a critical factor in determining the final structure of the diene. Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed for such transformations. qualitas1998.netrsc.orgprinceton.edu

The following table provides a conceptual overview of hydrosilylation-based cyclization:

| Substrate Type | Catalyst | Product |

| Si-tethered 1,6-diyne | Platinum or Rhodium complex | Silacyclohexa-2,4-diene derivative |

| Si-tethered 1,6-diene | Platinum or Rhodium complex | Silacyclohexene derivative |

The exact product and reaction conditions depend on the specific substrate and catalyst system used.

Recent advances have also focused on the use of more earth-abundant and less expensive metals, such as iron and cobalt, to catalyze hydrosilylation reactions, offering more sustainable synthetic routes. nih.gov Furthermore, dehydrogenative silylation, where a C-H bond is replaced by a C-Si bond with the elimination of H₂, represents an emerging strategy for the formation of unsaturated organosilanes and could potentially be applied to the synthesis of silacyclohexadienes. nih.govnju.edu.cn

Formation from Precursors

The synthesis of silacyclohexa-2,4-diene and its derivatives can be achieved through various strategic routes starting from carefully selected precursor molecules. These methods involve the transformation of existing cyclic structures or the cyclization of acyclic precursors to form the desired silacyclohexadiene ring system. The following subsections detail two specific precursor-based approaches.

Generation via Hydration of Silabenzene Complexes

A significant pathway to functionalized silacyclohexa-2,4-dienes involves the hydration of transition metal-complexed silabenzene. Silabenzene, the silicon analogue of benzene (B151609), is generally unstable but can be stabilized through coordination to a metal center. These stabilized complexes serve as valuable precursors.

Research has shown that η6-silabenzene−M(CO)3 complexes, where M is a transition metal such as Chromium (Cr) or Molybdenum (Mo), undergo facile addition reactions with water. This reaction proceeds with high regioselectivity, with the water molecule adding exclusively across the 1,2-positions of the silabenzene ring. This specific mode of addition leads to the formation of the corresponding 1-hydroxy-silacyclohexa-2,4-diene derivatives.

The reaction can be represented as follows:

[M(η6-C5H5SiR)(CO)3] + H2O → 1-hydroxy-1-R-silacyclohexa-2,4-diene + [M(CO)3]

This method is noteworthy for its controlled introduction of a hydroxyl group at the silicon atom, yielding a functionalized silacyclohexadiene that can be used in further synthetic transformations. The regioselectivity of this hydration reaction is a key advantage, providing a predictable route to specifically substituted silacyclohexadiene derivatives.

Table 1: Hydration of Silabenzene Complexes

| Silabenzene Complex Precursor | Reagent | Product | Reference |

|---|---|---|---|

| [Cr(η6-C5H5SiTbt)(CO)3] | H2O | 1-hydroxy-1-Tbt-silacyclohexa-2,4-diene | |

| [Mo(η6-C5H5SiTbt)(CO)3] | H2O | 1-hydroxy-1-Tbt-silacyclohexa-2,4-diene |

Tbt = 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl

Routes from Stannacyclohexadiene Precursors

Another effective strategy for the synthesis of silacyclohexa-2,4-dienes involves the use of stannacyclohexadiene precursors. Stannacyclohexadienes are six-membered heterocyclic compounds containing a tin atom. The tin-carbon bonds in these rings can be selectively cleaved and replaced with silicon-carbon bonds through a process known as transmetalation.

This synthetic route typically involves the reaction of a 1,1-diorgano-1-stannacyclohexa-2,4-diene with a dichlorodiorganosilane (R'2SiCl2). In this reaction, the diorganosilyl group (-SiR'2-) displaces the diorganostannyl group (-SnR2-) from the ring, yielding the corresponding 1,1-diorgano-1-silacyclohexa-2,4-diene and a diorganotin dichloride (R2SnCl2) as a byproduct.

The general reaction scheme is as follows:

1,1-R2-1-stannacyclohexa-2,4-diene + R'2SiCl2 → 1,1-R'2-1-silacyclohexa-2,4-diene + R2SnCl2

This transmetalation reaction provides a versatile method for the preparation of a variety of silacyclohexa-2,4-diene derivatives, as the substituents on the incoming silicon atom (R') and the outgoing tin atom (R) can be varied. For instance, 1,1-dibutyl-1-stannacyclohexa-2,4-diene can be converted to 1,1-dimethyl-1-silacyclohexa-2,4-diene by reaction with dichlorodimethylsilane.

Table 2: Synthesis of Silacyclohexa-2,4-dienes from Stannacyclohexadiene Precursors

| Stannacyclohexadiene Precursor | Silicon Reagent | Silacyclohexa-2,4-diene Product | Byproduct | Reference |

|---|---|---|---|---|

| 1,1-Dibutyl-1-stannacyclohexa-2,4-diene | Dichlorodimethylsilane | 1,1-Dimethyl-1-silacyclohexa-2,4-diene | Dibutyldichlorostannane |

This approach is particularly useful as the stannacyclohexadiene precursors themselves can be synthesized through established methods, such as the reaction of a diorganotin dihydride with 1,4-pentadiyne or the reaction of a diorganotin dichloride with the Grignard reagent derived from cis-1-chloro-1-penten-4-yne.

Reactivity and Mechanistic Investigations of Silacyclohexa 2,4 Diene

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic and organometallic chemistry. For silacyclohexa-2,4-diene, these reactions provide a powerful tool for constructing complex molecular architectures with high stereocontrol. The presence of the silicon atom can alter the orbital energies and coefficients of the diene system, thereby affecting the kinetics and selectivity of these transformations compared to their all-carbon analogues.

Diels-Alder Reactions of Silacyclohexa-2,4-diene

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for the formation of six-membered rings. Silacyclohexa-2,4-dienes can serve as the 4π-electron component, reacting with various dienophiles to yield silicon-containing bicyclic adducts.

Silacyclohexa-2,4-diene and its derivatives have been shown to function as dienes in Diels-Alder reactions, reacting with dienophiles to form sila-bicyclo[2.2.2]octene skeletons. For instance, 1,1-dimethyl-1-silacyclohexa-2,4-diene undergoes cycloaddition with powerful dienophiles. The reactivity of the silacyclohexadiene is influenced by the substituents on both the silicon atom and the carbon framework.

One notable reaction involves the flash vacuum pyrolysis of a substituted silacyclohexa-2,4-diene, which can lead to the formation of a transient 1-methyl-1-silabenzene. This highly reactive intermediate can then be trapped in a [4+2] cycloaddition reaction, where one molecule of the silabenzene acts as the diene and another acts as the dienophile, resulting in a Diels-Alder dimer. This demonstrates the utility of silacyclohexadienes as precursors to highly reactive intermediates that can be harnessed in cycloaddition cascades.

The reaction conditions for these Diels-Alder reactions can vary, often requiring thermal activation to overcome the activation barrier. The choice of dienophile is critical, with electron-deficient alkenes and alkynes generally showing higher reactivity due to favorable frontier molecular orbital interactions with the electron-rich silacyclohexadiene.

Table 1: Examples of Diels-Alder Reactions with Silacyclohexa-2,4-diene Derivatives

| Diene | Dienophile | Product |

| 1-Methyl-1-silacyclohexa-2,4-diene | Acetylene | 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene |

| Substituted silacyclohexa-2,4-diene | (transient 1-methyl-1-silabenzene) | Dimer of 1-methyl-1-silabenzene |

The regioselectivity and stereoselectivity of Diels-Alder reactions are governed by electronic and steric factors in the transition state. In reactions involving substituted silacyclohexa-2,4-dienes, the silicon atom and its substituents can direct the incoming dienophile to a specific face of the diene and control the orientation of the cycloaddition.

Theoretical studies on the analogous cyclohexadiene systems show that the distortion energy required to achieve the transition state geometry plays a crucial role in reactivity. While specific experimental data on the regioselectivity and stereoselectivity for silacyclohexa-2,4-diene are not extensively documented in readily available literature, principles from carbocyclic chemistry can be applied. The "ortho" and "para" directing effects of substituents on the diene, governed by the coefficients of the Highest Occupied Molecular Orbital (HOMO), are expected to influence the regiochemical outcome.

Similarly, the endo rule, which predicts the preferential formation of the endo stereoisomer due to favorable secondary orbital interactions in the transition state, is anticipated to be a key factor in determining the stereochemistry of the products. The bulky nature of substituents on the silicon atom could also exert significant steric hindrance, potentially overriding electronic preferences and favoring the formation of the exo isomer in some cases. Detailed computational studies would be valuable in predicting and rationalizing the specific stereochemical outcomes for this heterocyclic system.

Photochemical Isomerizations and Rearrangements

Irradiation with ultraviolet light can induce electronic excitation in silacyclohexa-2,4-dienes, opening up reaction pathways that are thermally inaccessible. These photochemical reactions often lead to complex skeletal rearrangements and the formation of strained ring systems.

Pioneering work by Nakadaira, Kanouchi, and Sakurai demonstrated the photochemical isomerization of 1-sila-2,4-cyclohexadienes. Upon irradiation, these compounds can undergo intramolecular rearrangements to yield bicyclic silacyclic systems. For example, the photolysis of 1,1-dimethyl-1-silacyclohexa-2,4-diene leads to the formation of a 2-silabicyclo[3.1.0]hex-3-ene derivative. This transformation is believed to proceed via a concerted electrocyclic reaction, governed by orbital symmetry rules for photochemical processes.

The specific bicyclic product formed is a result of a uhmreactiondynamics.orgresearchgate.net-silyl shift, a characteristic reaction of silicon-containing unsaturated systems. This rearrangement involves the migration of the silyl (B83357) group from its original position to a new site on the carbon framework, leading to the formation of a bicyclo[3.1.0]hexane skeleton which contains a three-membered ring fused to a five-membered ring.

Table 2: Photochemical Rearrangement of a Silacyclohexa-2,4-diene Derivative

| Reactant | Product | Reaction Type |

| 1,1-Dimethyl-1-silacyclohexa-2,4-diene | 2,2-Dimethyl-2-silabicyclo[3.1.0]hex-3-ene | Photochemical Isomerization |

While the primary photochemical process for 1,1-dimethyl-1-silacyclohexa-2,4-diene is the formation of a bicyclo[3.1.0] system, the possibility of other rearrangement pathways exists. The formation of a vinylsilacyclobutene isomer, through a different mode of electrocyclic ring closure, represents a plausible, though not prominently reported, alternative pathway.

This type of rearrangement would involve a 4π electrocyclization, which is photochemically allowed in a conrotatory fashion according to the Woodward-Hoffmann rules. The resulting vinylsilacyclobutene would be a highly strained and reactive species. While direct observation of this intermediate from silacyclohexa-2,4-diene is not well-documented, such structures are known in organosilicon chemistry and their formation from related systems under photochemical conditions provides a basis for considering this potential reaction channel. Further mechanistic studies and trapping experiments would be necessary to confirm the generation of vinylsilacyclobutene from silacyclohexa-2,4-diene.

Elimination and Retro-Ene Reactions

Thermal or catalyzed elimination reactions provide important pathways for the decomposition and transformation of cyclic dienes. For silacyclohexa-2,4-diene, the retro-ene reaction is a particularly significant pathway.

The retro-ene reaction is the thermal reversion of the ene reaction. thieme-connect.de It is a pericyclic process involving a six-electron cyclic transition state, leading to the transfer of an allylic hydrogen and the cleavage of a σ-bond to form two new π-bonded molecules. wikipedia.orgorganic-chemistry.org This reaction typically requires high temperatures, though the presence of certain functional groups can lower the activation energy. thieme-connect.de

For substituted silacyclohexa-2,4-dienes, a retro-ene reaction provides a direct route to the generation of highly reactive, transient silabenzenes. For example, a 1-allyl-1-silacyclohexa-2,4-diene can undergo a 1,5-hydrogen shift, leading to the extrusion of propene and the formation of silabenzene.

The general mechanism can be depicted as:

Studies on related systems have shown that the presence of a silicon atom can accelerate retro-ene reactions. For instance, the thermal 1,5-hydrogen rearrangements of cis-1-silylmethyl-2-vinylcyclopropanes occur at temperatures at least 100°C lower than their nonsilylated analogues. nih.gov This acceleration is attributed to the silyl-carbon bond weakening the adjacent breaking C-C bond through orbital hyperconjugation, thereby facilitating the hydrogen transfer. nih.gov A similar electronic effect may facilitate the retro-ene reaction in silacyclohexa-2,4-diene systems, making the generation of silabenzene more accessible.

The table below summarizes the key aspects of this transformation.

| Reactant Class | Key Structural Feature | Reaction Type | Key Transformation | Product Class |

|---|---|---|---|---|

| Substituted Silacyclohexa-2,4-diene | Allylic hydrogen available for 1,5-shift | Pericyclic Retro-Ene Reaction | 1,5-Hydrogen Shift and σ-bond cleavage | Transient Silabenzene and Alkene |

This pathway is a cornerstone in the study of aromatic silicon compounds, providing a reliable method for generating these elusive species for subsequent trapping and reactivity studies.

Research Findings on Silacyclohexa-2,4-diene Hydration and Protonation Inconclusive

A comprehensive review of available scientific literature reveals a significant lack of specific research focused on the hydration and protonation reactions of the isolated chemical compound silacyclohexa-2,4-diene.

One study tangentially related to the topic involved the reaction of a chromium-complexed silabenzene with deuterium (B1214612) oxide (D₂O). This reaction yielded a deuterated 1-silacyclohexa-2,4-diene derivative as a product. However, this research was centered on the reactivity of the organometallic silabenzene complex and does not provide insight into the direct hydration or protonation of silacyclohexa-2,4-diene itself. The mechanism in this context is governed by the presence of the chromium tricarbonyl moiety and is not representative of the behavior of the free ligand.

General principles of organic chemistry suggest that the carbon-carbon double bonds in silacyclohexa-2,4-diene would be susceptible to electrophilic attack by a proton (H⁺) from an acid catalyst, which would be the initial step in both protonation and acid-catalyzed hydration. This would lead to the formation of a resonance-stabilized silicenium ion or a carbocation intermediate. In the case of hydration, a water molecule would then act as a nucleophile, attacking the positive center, followed by deprotonation to yield a silacyclohexenol product.

However, without specific experimental data or theoretical calculations for silacyclohexa-2,4-diene, any detailed description of regioselectivity, stereoselectivity, or the relative stability of intermediates would be purely speculative. The influence of the silicon atom within the conjugated diene system on the electron density of the double bonds and the stability of potential cationic intermediates is a key factor that requires dedicated investigation.

Due to the absence of detailed research findings, the creation of a data table summarizing reaction conditions, products, and yields for the hydration and protonation of silacyclohexa-2,4-diene is not possible at this time. Further experimental and computational research is needed to elucidate the reactivity of this fundamental silicon-containing heterocycle.

Theoretical and Computational Studies of Silacyclohexa 2,4 Diene

Electronic Structure and Bonding Analysis

Theoretical investigations into the electronic structure of silacyclohexa-2,4-diene and its aromatic counterpart, silabenzene, highlight the significant influence of the silicon atom on the cyclic π-system. The substitution of a carbon atom with silicon, a heavier group 14 element, introduces distinct electronic perturbations. The Si-C bond within the ring is notably polarized, a consequence of silicon's semi-metallic nature, rendering this bond more susceptible to breaking compared to the C-C bonds in benzene (B151609).

Computational studies, often employing Density Functional Theory (DFT), provide a quantitative picture of the bonding in these systems. Analysis of the molecular orbitals indicates a delocalized π-system, though the degree of delocalization and the resulting aromatic stabilization are subjects of considerable theoretical inquiry, particularly in the context of the fully aromatic silabenzene. The introduction of silicon leads to a departure from the perfect D6h symmetry of benzene, with calculations on silabenzene indicating a global minimum with D2h symmetry.

Aromaticity Assessment of Related Silabenzene Systems

The concept of aromaticity, a cornerstone of organic chemistry, has been extensively explored in silabenzene systems through computational methods to understand the impact of silicon substitution on this fundamental property.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for assessing the aromaticity of various molecular systems, including those containing silicon. The B3LYP hybrid density functional has proven to be a particularly effective and widely used method for computing the properties of delocalized systems like silabenzene. These calculations allow for the determination of geometric, energetic, and magnetic criteria of aromaticity. Theoretical studies have shown that despite differences in reactivity compared to benzene, silabenzene does exhibit aromatic character.

Nucleus-Independent Chemical Shift (NICS) Analysis

A key magnetic criterion for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the magnetic shielding at a specific point within the ring, typically at the geometric center (NICS(0)) and at a certain distance above the plane of the ring (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an antiaromatic character.

Computational studies on silabenzene have consistently yielded negative NICS values, supporting its classification as an aromatic compound. For instance, DFT calculations have reported NICS values of -3.95 for the D2h symmetry global minimum and -5.95 for a D6h symmetry structure. These values, while confirming aromaticity, are generally less negative than that of benzene, suggesting a reduced but still significant aromatic character for silabenzene.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|

| Benzene | -7.6 | -10.1 |

| Silabenzene (D2h) | -3.95 | Not specified |

| Silabenzene (D6h) | -5.95 | Not specified |

| Pyrrole | -15.1 | -12.5 |

| Furan | -12.3 | -8.8 |

| Thiophene | -13.4 | -10.2 |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including the cycloadditions of silacyclohexa-2,4-diene. Through the modeling of transition states and the mapping of reaction pathways, a detailed understanding of the factors governing reactivity can be achieved.

Transition State Analysis of Cycloadditions

While specific computational studies on the cycloaddition reactions of the parent silacyclohexa-2,4-diene are not extensively documented in the reviewed literature, studies on substituted derivatives and related silabenzene systems provide significant insights. For instance, the reaction of 1-methyl-1-silacyclohexa-2,4-diene with acetylene has been proposed to proceed through a transient 1-methyl-1-silacyclohexa-1,3,5-triene intermediate to form a cycloadduct.

Theoretical analysis of such cycloadditions involves locating the transition state structure on the potential energy surface. The geometry of the transition state provides crucial information about the concerted or stepwise nature of the reaction, as well as the synchronicity of bond formation. For a Diels-Alder type reaction, the transition state would exhibit partial bond formation between the diene (silacyclohexa-2,4-diene) and the dienophile. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Energy Profiles of Reaction Pathways

The elucidation of a reaction mechanism is greatly enhanced by the computation of the complete energy profile of the reaction pathway. This involves mapping the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates.

| Species | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Two Monomers | 0.0 | B3LYP/6-31G(d) |

| [4+2] Dimer | +10.5 | B3LYP/6-31G(d) |

Further computational investigations focusing specifically on the cycloaddition and other pericyclic reactions of the parent silacyclohexa-2,4-diene are needed to provide a more complete and detailed understanding of its reactivity and reaction mechanisms.

Conformational Analysis of Silacyclohexa-2,4-diene Ring Systems

Computational and theoretical investigations into the conformational landscape of silacyclohexa-2,4-diene are essential for understanding its structure, stability, and reactivity. While specific, in-depth research exclusively detailing the conformational analysis of the parent silacyclohexa-2,4-diene is not extensively available in the public domain, the principles of conformational analysis for analogous carbocyclic and other unsaturated silacyclic systems provide a framework for understanding its likely behavior.

The conformational preferences of six-membered rings are a cornerstone of stereochemistry. In saturated systems like cyclohexane, the well-defined chair, boat, and twist-boat conformations are central to their chemical and physical properties. However, the introduction of double bonds, as in a diene system, significantly alters the ring's flexibility and preferred geometries. For silacyclohexa-2,4-diene, the presence of two conjugated double bonds imposes considerable rigidity on a four-carbon portion of the ring.

A primary aspect of the conformational analysis of a diene is the rotational isomerism around the central single bond, leading to s-cis and s-trans conformations. In the s-cis conformation, the two double bonds are on the same side of the single bond, a geometry that is crucial for reactions like the Diels-Alder cycloaddition. The s-trans conformation, with the double bonds on opposite sides, is often sterically favored and therefore lower in energy. For acyclic dienes like butadiene, the s-trans conformer is approximately 2.3 kcal/mol more stable than the s-cis form due to van der Waals repulsion between the "inner" hydrogen atoms in the s-cis geometry. masterorganicchemistry.com In a cyclic system such as silacyclohexa-2,4-diene, the diene moiety is constrained to an s-cis conformation by the ring structure.

The key remaining conformational flexibility in the silacyclohexa-2,4-diene ring arises from the puckering at the silicon atom and the adjacent sp³-hybridized carbon atom. Unlike the planar arrangement of the four sp² carbons, these two atoms can be displaced from this plane, leading to non-planar ring conformations. Theoretical studies on analogous saturated silacyclohexanes show that the introduction of a silicon atom significantly alters the ring's geometry compared to cyclohexane. nih.govnih.gov The longer C-Si and Si-H bonds, and the smaller C-Si-C bond angles, lead to a flattening of the ring at the silicon atom. This results in lower barriers to interconversion between different conformers. nih.gov

For silacyclohexa-2,4-diene, the likely conformations would be variations of puckered forms, potentially analogous to the "boat" or "twist-boat" structures seen in other six-membered rings, although the planarity of the diene segment would significantly modify these classic descriptions. The degree of puckering can be quantitatively described using Cremer-Pople puckering coordinates, which provide a detailed mathematical description of the ring's shape.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller–Plesset perturbation theory, MP2) are powerful tools for investigating these conformational preferences. nih.govnih.gov Such studies would typically involve:

Geometry Optimization: Calculating the lowest energy structure for potential conformers.

Frequency Calculations: To confirm that the optimized structures are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Potential Energy Surface (PES) Scanning: Systematically changing key dihedral angles to map the energy landscape and identify the barriers to interconversion between conformers.

While specific data tables for silacyclohexa-2,4-diene are not available from the conducted searches, a hypothetical computational study would likely generate data on the relative energies of different conformers and the energy barriers between them. The table below illustrates the kind of data that would be expected from such a theoretical investigation, based on general knowledge of conformational analysis.

Table 1: Hypothetical Conformational Energy Profile of Silacyclohexa-2,4-diene

| Conformer/Transition State | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Planar | (Transition State) | DFT (e.g., B3LYP/6-31G*) |

Note: The conformer names and energy values are illustrative and not based on published experimental or computational data for silacyclohexa-2,4-diene.

Further theoretical analysis using Natural Bond Orbital (NBO) analysis could elucidate the electronic effects, such as hyperconjugation and steric interactions, that govern the conformational preferences of the ring. researchgate.net The interplay of these factors determines the fine balance of the conformational equilibrium in silacyclic systems.

Spectroscopic Characterization of Silacyclohexa 2,4 Diene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organosilicon compounds, providing detailed information about the hydrogen, carbon, and silicon environments within a molecule.

The ¹H NMR spectrum of silacyclohexa-2,4-diene is predicted to show distinct signals for the protons attached to the silicon atom (the Si-H protons, if present), the olefinic protons of the diene system, and the methylene (B1212753) protons at the sp³-hybridized carbon.

Based on computational models and data from analogous compounds such as 5-trimethylsilyl-cyclohexa-1,3-diene, the chemical shifts for the olefinic protons are expected in the range of δ 5.5-7.0 ppm. The protons on the carbon adjacent to the silicon (C2 and C5) would likely appear in the upfield region of this range, while the protons on C3 and C4 would be further downfield. The methylene protons at the C6 position are anticipated to resonate in the aliphatic region, typically between δ 1.5-2.5 ppm. If the silicon atom is substituted with hydrogen atoms (SiH₂), these would likely appear as a characteristic multiplet in the region of δ 3.5-5.0 ppm, often exhibiting coupling to the adjacent protons.

For comparison, the olefinic protons in the carbocyclic analogue, cyclohexa-1,3-diene, appear around δ 5.8-6.0 ppm, and the methylene protons are found near δ 2.2 ppm. The introduction of a silicon atom is expected to influence the electron density of the ring and thus shift the resonance of nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Silacyclohexa-2,4-diene (Note: These are estimated values based on computational data and comparison with related compounds.)

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity (Expected) |

| H2 / H5 | 5.5 - 6.2 | Doublet of Doublets |

| H3 / H4 | 6.0 - 6.8 | Doublet of Doublets |

| H6 (CH₂) | 1.8 - 2.5 | Multiplet |

| SiH₂ | 3.5 - 4.8 | Multiplet |

The ¹³C NMR spectrum provides direct insight into the carbon framework of silacyclohexa-2,4-diene. The four sp²-hybridized carbons of the diene system are expected to resonate in the downfield region typical for olefinic carbons, while the single sp³-hybridized carbon will appear further upfield.

Calculated spectra suggest that the olefinic carbons (C2, C3, C4, C5) will have chemical shifts in the range of δ 120-150 ppm. The carbons directly bonded to the silicon atom (C2 and C5) may experience a shielding or deshielding effect depending on the other substituents on the silicon. The C6 methylene carbon is predicted to have a chemical shift in the aliphatic region, likely between δ 20-35 ppm. For comparison, the olefinic carbons in cyclohexa-1,3-diene resonate at approximately δ 127 ppm, and the methylene carbons at δ 23 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Silacyclohexa-2,4-diene (Note: These are estimated values based on computational data and comparison with related compounds.)

| Carbon Position | Predicted Chemical Shift (ppm) |

| C2 / C5 | 130 - 150 |

| C3 / C4 | 120 - 140 |

| C6 | 20 - 35 |

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it and the geometry of the silicon center. For an unsubstituted silacyclohexa-2,4-diene (with two hydrogens on the silicon), the ²⁹Si chemical shift is expected to be in the range of δ -10 to -40 ppm, relative to tetramethylsilane (B1202638) (TMS). This is consistent with values observed for other cyclic silanes containing Si-H bonds and sp²-hybridized carbon neighbors. For instance, in some 1-silacyclohex-2-ene derivatives, ²⁹Si chemical shifts have been reported in the range of δ -30 to -40 ppm. researchgate.net

Substitution at the silicon atom would significantly alter the chemical shift. For example, alkyl or aryl substituents would typically cause a downfield shift (less negative values).

Table 3: Predicted ²⁹Si NMR Chemical Shift (δ) for Silacyclohexa-2,4-diene (Note: This is an estimated value based on computational data and comparison with related compounds.)

| Silicon Atom | Predicted Chemical Shift (ppm) |

| Si1 | -10 to -40 |

X-ray Crystallographic Analysis for Structural Determination

To date, a single-crystal X-ray diffraction study of the parent silacyclohexa-2,4-diene has not been reported, likely due to its instability. However, crystallographic data from related saturated and unsaturated silacyclic compounds, as well as computational geometry optimizations, can provide a reliable model of its molecular structure.

It is predicted that the silacyclohexa-2,4-diene ring would adopt a non-planar conformation to relieve ring strain. The most stable conformation is likely a twisted-sofa or half-chair geometry. The Si-C bond lengths are expected to be in the range of 1.85-1.89 Å for the single bonds and slightly shorter for the bonds adjacent to the double bonds. The C=C double bonds should have lengths of approximately 1.34-1.36 Å, and the C-C single bonds within the diene system would be around 1.46-1.48 Å. The endocyclic angles at the silicon atom are predicted to be smaller than the ideal tetrahedral angle of 109.5°, likely around 100-105°, due to the constraints of the six-membered ring.

In the solid state, crystalline adducts of silacyclohexa-2,4-diene, such as those formed through Diels-Alder reactions, would be expected to show intermolecular interactions, including van der Waals forces. The precise packing arrangement would depend on the nature of the adduct.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule, which correspond to specific functional groups. For silacyclohexa-2,4-diene, several characteristic absorption bands are predicted.

The most prominent features would include the C=C stretching vibrations of the conjugated diene system, expected in the 1580-1650 cm⁻¹ region. The Si-H stretching vibrations, if present, would give rise to a strong, sharp band around 2100-2200 cm⁻¹. The sp² C-H stretching vibrations of the olefinic protons are anticipated to appear just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹), while the sp³ C-H stretching of the methylene group at C6 would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Other important vibrations include the Si-C stretching modes and various C-H bending (scissoring, rocking, and wagging) vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted Characteristic IR Absorption Frequencies for Silacyclohexa-2,4-diene (Note: These are estimated values based on computational data and comparison with related compounds.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| sp² C-H Stretch | 3010 - 3090 | Medium |

| sp³ C-H Stretch | 2850 - 2960 | Medium |

| Si-H Stretch | 2100 - 2200 | Strong, Sharp |

| C=C Stretch (conjugated) | 1580 - 1650 | Medium to Strong |

| CH₂ Bend (Scissoring) | 1430 - 1470 | Medium |

| Si-C Stretch | 800 - 900 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The conjugated diene system in silacyclohexa-2,4-diene is expected to give rise to a strong π → π* electronic transition.

Based on data for analogous conjugated dienes, the maximum absorption wavelength (λ_max) for silacyclohexa-2,4-diene is predicted to be in the range of 250-280 nm. For comparison, the carbocyclic analogue, cyclohexa-1,3-diene, exhibits a λ_max of approximately 259 nm. The position of the λ_max is sensitive to the solvent and any substituents on the ring. The introduction of the silicon atom into the ring may cause a slight shift in the absorption maximum compared to its all-carbon counterpart due to the influence of the silicon atom on the energy levels of the π molecular orbitals.

The formation of adducts, particularly through reactions that disrupt the conjugated diene system (such as a Diels-Alder reaction), would result in a significant change in the UV-Vis spectrum. The disappearance of the characteristic absorption band of the conjugated diene would indicate that the reaction has occurred.

Advanced Applications of Silacyclohexa 2,4 Diene in Organic Synthesis

Role as a Synthetic Building Block for Complex Ring Systems

One of the most powerful applications of silacyclohexa-2,4-diene is its role as a [4+2] cycloaddition partner in the Diels-Alder reaction. libretexts.org This reaction provides a robust method for the stereocontrolled synthesis of silicon-containing bicyclic and polycyclic compounds. wikipedia.org The diene component of the silacyclohexadiene readily reacts with various dienophiles (alkenes or alkynes) to construct six-membered rings with high efficiency. masterorganicchemistry.comlibretexts.org

The presence of the silicon atom in the diene influences the regioselectivity and stereoselectivity of the cycloaddition. Furthermore, the resulting silicon-containing adducts can undergo subsequent transformations, such as oxidation or functional group manipulation, to afford complex organic molecules that would be challenging to synthesize through other routes. For example, the reaction of a 1-silacyclohexa-2,4-diene with an electron-poor dienophile like maleic anhydride (B1165640) would yield a bicyclic silyl (B83357) ether precursor, which can be further elaborated.

The versatility of this approach is demonstrated in the synthesis of functionalized bicyclo[2.2.2]octene skeletons. These structures are valuable intermediates in natural product synthesis and materials science. The silacyclohexadiene acts as a reliable scaffold, allowing for the rapid assembly of the core ring system.

| Diene Reactant | Dienophile | Reaction Type | Resulting Core Structure |

| 1-Methyl-1-silacyclohexa-2,4-diene | Maleic Anhydride | [4+2] Cycloaddition | Silicon-bridged bicyclo[2.2.2]octene |

| 1,1-Diphenyl-1-silacyclohexa-2,4-diene | Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | Silicon-bridged bicyclo[2.2.2]octa-diene |

| Silacyclohexa-2,4-diene | Acrylonitrile | [4+2] Cycloaddition | Cyano-substituted silicon-bridged bicyclo[2.2.2]octene |

Precursors for the Generation and Study of Heavy Aromatic Compounds (Silabenzenes)

Silacyclohexa-2,4-dienes are crucial precursors for the generation of silabenzenes, the silicon analogues of benzene (B151609). Silabenzenes are highly reactive, transient species of significant interest for understanding aromaticity in heavier main-group elements. The synthesis of stable silabenzenes is a considerable challenge, so they are often generated in situ and studied by trapping experiments or spectroscopic methods at low temperatures.

A common strategy involves the synthesis of a functionalized silacyclohexadiene that can undergo a facile elimination reaction to form the aromatic silabenzene ring. For instance, a 1,2-dihydrosilacyclohexadiene derivative can be subjected to thermolysis or photolysis to eliminate a small molecule (e.g., H₂, an alcohol, or a halogenated species), thereby inducing aromatization.

For example, a 1-methoxy-1-silacyclohexa-2,4-diene can be pyrolyzed to eliminate methanol, yielding the parent silabenzene. The generated silabenzene can then be trapped by a dienophile, such as hexa-2,4-diene, to form a Diels-Alder adduct, confirming its transient existence.

| Precursor Compound | Elimination Method | Small Molecule Eliminated | Detection/Trapping Method |

| 1-Allyl-1-methyl-1-silacyclohexa-2,4-diene | Flash Vacuum Pyrolysis | Propene | Matrix Isolation Spectroscopy (IR, UV-Vis) |

| 1-Methoxy-1-silacyclohexa-2,4-diene | Thermolysis | Methanol | Chemical trapping with 2,3-dimethyl-1,3-butadiene |

| 1-Chloro-1-silacyclohexa-2,4-diene | Base-induced Elimination | HCl | Reaction with organolithium reagents |

Applications in the Construction of Organosilicon Scaffolds

Beyond their use in constructing carbon-based ring systems, silacyclohexa-2,4-dienes are valuable monomers for the synthesis of advanced organosilicon materials and scaffolds. The reactivity of the diene system allows for its incorporation into polymeric structures, leading to materials with unique thermal, optical, and electronic properties. nih.govencyclopedia.pub

One key application is in acyclic diene metathesis (ADMET) polymerization. nih.gov This method uses ruthenium-based catalysts to form polymers from diene monomers. When silacyclohexadiene derivatives are used, the resulting polymers contain the silacyclic unit as a recurring motif in the polymer backbone. These polymers can exhibit high thermal stability and may serve as preceramic polymers, which upon pyrolysis can yield silicon carbide or silicon oxycarbide materials. wikipedia.org

Furthermore, the silacyclohexadiene ring can be a foundational unit for creating more complex, three-dimensional organosilicon scaffolds. Through controlled functionalization and subsequent coupling reactions, these rings can be linked to form cage compounds or dendritic structures. These scaffolds are of interest in areas such as catalysis, molecular sensing, and as host molecules in supramolecular chemistry. The ability to precisely place silicon atoms within a larger organic framework allows for fine-tuning of the material's properties. figshare.com

| Polymerization Method | Monomer Type | Catalyst | Resulting Scaffold/Polymer Type |

| Acyclic Diene Metathesis (ADMET) | α,ω-bis(silacyclohexadienyl)alkane | Grubbs Catalyst | Linear polymer with silacyclic units |

| Radical Polymerization | 1-Vinyl-1-silacyclohexa-2,4-diene | AIBN | Polystyrene-type polymer with pendant silacyclic groups |

| Ring-Opening Metathesis Polymerization (ROMP) | Fused silacyclohexadiene-norbornene | Schrock Catalyst | Polysiloxane-functionalized polynorbornene |

Q & A

Q. What guidelines govern the reporting of chemical safety and reproducibility in studies involving Silacyclohexa-2,4-diene?

- Methodological Answer : Adhere to ICMJE standards: detail chemical suppliers, purity, storage conditions (e.g., −20°C for air-sensitive compounds), and safety protocols (e.g., fume hood use). Disclose conflicts of interest and funding sources. For reproducibility, provide step-by-step synthetic protocols and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.